molecular formula C22H23BrN2O B389532 11-(3-bromophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 309739-81-9

11-(3-bromophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389532
CAS No.: 309739-81-9
M. Wt: 411.3g/mol
InChI Key: VATHCBGDQMOEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(3-bromophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the benzodiazepine family. Benzodiazepines are widely known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This specific compound is characterized by its unique structure, which includes a bromophenyl group and a tetrahydrobenzo[b][1,4]benzodiazepinone core.

Preparation Methods

The synthesis of 11-(3-bromophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents under mild conditions . Another approach involves the regioselective synthesis of benzodiazepine derivatives through copper(I) catalyzed one-pot reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

11-(3-bromophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on the central nervous system and its interactions with GABA receptors.

    Medicine: Research is ongoing to explore its potential as an anticonvulsant and anxiolytic agent.

    Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 11-(3-bromophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the GABA_A receptor complex in the brain. Benzodiazepines enhance the effect of the neurotransmitter GABA by increasing the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and a calming effect on the nervous system .

Comparison with Similar Compounds

This compound can be compared with other benzodiazepines such as clonazolam, deschloroetizolam, flubromazolam, and meclonazepam . While all these compounds share a similar core structure, 11-(3-bromophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents, which may confer distinct pharmacological properties. For instance, the presence of the bromophenyl group can influence its binding affinity and efficacy at the GABA_A receptor.

Properties

CAS No.

309739-81-9

Molecular Formula

C22H23BrN2O

Molecular Weight

411.3g/mol

IUPAC Name

6-(3-bromophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C22H23BrN2O/c1-13-7-8-16-17(9-13)25-21(14-5-4-6-15(23)10-14)20-18(24-16)11-22(2,3)12-19(20)26/h4-10,21,24-25H,11-12H2,1-3H3

InChI Key

VATHCBGDQMOEST-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC(=CC=C4)Br)C(=O)CC(C3)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC(=CC=C4)Br)C(=O)CC(C3)(C)C

Origin of Product

United States

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